![molecular formula C16H14N4 B12553039 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine CAS No. 144561-07-9](/img/structure/B12553039.png)
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine is an azo compound characterized by the presence of a diazene functional group within its molecular structure. This compound exhibits chromophoric properties, making it capable of absorbing electromagnetic radiation across various spectra, particularly in the visible range. This characteristic renders it highly suitable for dyeing a wide range of materials .
Méthodes De Préparation
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine typically involves an azo coupling reaction. This reaction is carried out between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline. The diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution while maintaining vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of metal complexes and as a ligand in coordination chemistry.
Biology: The compound’s chromophoric properties make it useful in biological staining and imaging techniques.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism by which 5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene functional group can participate in electron transfer reactions, influencing the activity of these targets. Additionally, the compound’s ability to form metal complexes can modulate its biological activity .
Comparaison Avec Des Composés Similaires
5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine can be compared with other azo compounds and quinoline derivatives:
Azo Compounds: Similar compounds include 4-(phenyldiazenyl)aniline and 4-(phenyldiazenyl)benzenediazonium chloride.
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and quinoline yellow are structurally related but have different functional groups and applications.
The uniqueness of this compound lies in its combination of the diazene group with the quinoline moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
144561-07-9 |
|---|---|
Formule moléculaire |
C16H14N4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3 |
Clé InChI |
YGGBOXHHKCPKHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
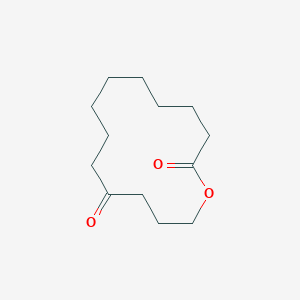
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

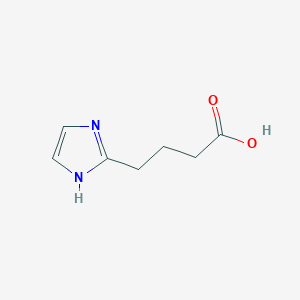
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
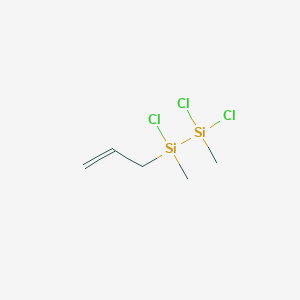
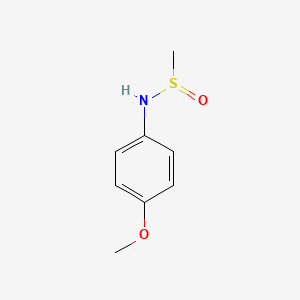
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
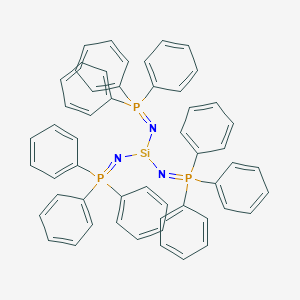
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
